Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of an oxaspiro group and a carboxylate ester makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach includes the conversion of 2-methyleneoxetanes to 4-oxaspiro[2.3]hexanes under modified Simmons–Smith conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and the use of robust reagents like lithium diisopropylamide and modified Simmons–Smith conditions can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: This compound can isomerize into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives when treated with lithium diisopropylamide.
Epoxidation: The compound can be converted into spirooxiranes through bromohydroxylation and dehydrobromination.
Common Reagents and Conditions
Lithium diisopropylamide: Used in aprotic media for isomerization reactions.
N-bromosuccinimide (NBS): Employed in aqueous dioxane for bromohydroxylation reactions.
Major Products
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization.
Spirooxiranes: Produced via epoxidation reactions.
Scientific Research Applications
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action for methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its ability to undergo isomerization and epoxidation reactions. These reactions are facilitated by the presence of reactive functional groups such as the oxaspiro and carboxylate ester. The molecular targets and pathways involved in these reactions include the formation of spirooxiranes and 3-hydroxymethylbicyclobutane derivatives .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another spirocyclic compound with similar reactivity.
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: Features additional methyl groups, affecting its chemical behavior.
Uniqueness
Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spiro linkage and the presence of both oxaspiro and carboxylate ester groups.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-5-3-4-8(5)6(11-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QAHSIBKGDULJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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